Carbamic chloride, bis(phenylmethyl)-

描述

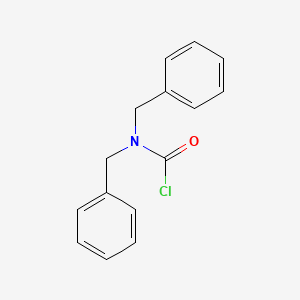

Carbamic chloride, bis(phenylmethyl)-, also known as N,N-bis(phenylmethyl)carbamoyl chloride, is an organic compound with the molecular formula C15H14ClNO. It is a derivative of carbamic acid and is characterized by the presence of two phenylmethyl groups attached to the nitrogen atom. This compound is commonly used in organic synthesis, particularly in the preparation of carbamates and ureas.

准备方法

Synthetic Routes and Reaction Conditions

Carbamic chloride, bis(phenylmethyl)-, can be synthesized through various methods. One common approach involves the reaction of N,N-bis(phenylmethyl)amine with phosgene (carbonyl dichloride) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent decomposition of the product. The general reaction is as follows:

N,N-bis(phenylmethyl)amine+Phosgene→Carbamic chloride, bis(phenylmethyl)-+Hydrogen chloride

Industrial Production Methods

In industrial settings, the production of carbamic chloride, bis(phenylmethyl)-, often involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

化学反应分析

Types of Reactions

Carbamic chloride, bis(phenylmethyl)-, undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and ureas.

Hydrolysis: In the presence of water, it hydrolyzes to form N,N-bis(phenylmethyl)amine and carbon dioxide.

Reduction: It can be reduced to N,N-bis(phenylmethyl)amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Amines: Reacts with primary or secondary amines to form ureas.

Alcohols: Reacts with alcohols to form carbamates.

Water: Hydrolyzes in the presence of water.

Major Products

Carbamates: Formed by reaction with alcohols.

Ureas: Formed by reaction with amines.

N,N-bis(phenylmethyl)amine: Formed by hydrolysis or reduction.

科学研究应用

Carbamic chloride, bis(phenylmethyl)-, has diverse applications in scientific research:

Chemistry: Used as a reagent in the synthesis of carbamates and ureas, which are important intermediates in organic synthesis.

Biology: Employed in the modification of biomolecules, such as the protection of amine groups in peptide synthesis.

Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs containing carbamate or urea functionalities.

Industry: Applied in the production of agrochemicals, polymers, and other industrial chemicals.

作用机制

The mechanism of action of carbamic chloride, bis(phenylmethyl)-, involves its reactivity with nucleophiles. The compound acts as an electrophile, with the carbonyl carbon being the primary site of attack by nucleophiles. This leads to the formation of carbamate or urea derivatives, depending on the nature of the nucleophile. The molecular targets and pathways involved are primarily related to its role in organic synthesis and chemical modification of biomolecules.

相似化合物的比较

Similar Compounds

Carbamic chloride, phenylmethyl-: Contains only one phenylmethyl group.

Carbamic chloride, dimethyl-: Contains two methyl groups instead of phenylmethyl groups.

Carbamic chloride, ethylmethyl-: Contains one ethyl and one methyl group.

Uniqueness

Carbamic chloride, bis(phenylmethyl)-, is unique due to the presence of two phenylmethyl groups, which provide steric hindrance and influence its reactivity. This makes it particularly useful in specific synthetic applications where such steric effects are desirable.

生物活性

Carbamic chloride, bis(phenylmethyl)-, commonly referred to as bis(benzyl)carbamate, is a compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, including its interactions with enzymes, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for carbamic chloride, bis(phenylmethyl)- is CHClNO. Its structure consists of two phenylmethyl groups attached to a carbamic chloride moiety, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 276.75 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

| Stability | Moderate under physiological conditions |

Carbamic compounds, including bis(phenylmethyl)-, are known to interact with various biological targets. The mechanism primarily involves modulation of enzyme activity through reversible inhibition or activation. These compounds can act as substrates or inhibitors for enzymes involved in neurotransmission and metabolic pathways.

- Acetylcholinesterase Inhibition : Similar carbamate compounds have demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease .

- Fatty Acid Amide Hydrolase (FAAH) : Studies indicate that carbamates can also inhibit FAAH, an enzyme involved in the metabolism of fatty acid amides. Inhibition of FAAH leads to increased levels of endocannabinoids, which may have therapeutic implications for pain management and neuroprotection .

Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of carbamate derivatives on PC12 cells subjected to oxidative stress. The results showed that certain derivatives exhibited significant protective effects against hydrogen peroxide-induced cell injury, suggesting potential applications in neurodegenerative diseases .

Study 2: Antioxidant Activity

Research on related carbamate compounds has highlighted their antioxidant properties. For instance, one study reported that specific derivatives could scavenge free radicals effectively, thereby reducing oxidative stress markers in vitro .

Table 2: Biological Activities of Related Carbamates

| Activity Type | Compound Example | IC Value |

|---|---|---|

| AChE Inhibition | Carbamate A | 10 µM |

| FAAH Inhibition | Carbamate B | 50 nM |

| Antioxidant Activity | Carbamate C | 15 µM |

Research Findings

The research surrounding bis(phenylmethyl)carbamate is still evolving. However, findings suggest that its biological activities are closely linked to its structural features:

- Chemical Stability : Carbamates generally exhibit good stability under physiological conditions but may undergo hydrolysis in the presence of water or enzymes .

- Therapeutic Potential : Given their ability to modulate neurotransmitter levels and provide neuroprotection, carbamic compounds are being explored as potential therapeutic agents for cognitive disorders and pain management .

属性

IUPAC Name |

N,N-dibenzylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZOWMZIBPJQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507687 | |

| Record name | Dibenzylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25370-09-6 | |

| Record name | Dibenzylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between N,N-Dibenzylcarbamoyl Chloride and allergic reactions to undergarments?

A1: N,N-Dibenzylcarbamoyl Chloride is not inherently present in undergarments. It forms when laundry bleach containing sodium hypochlorite interacts with zinc dibenzyldithiocarbamate (ZDC), a rubber accelerator used in elastic materials. [] This reaction creates N,N-Dibenzylcarbamoyl Chloride as one of the byproducts, which has been identified as a potent allergen. [] Patch tests on individuals allergic to their undergarments confirmed allergic responses to the bleach-washed rubber, specifically due to the formation of N,N-Dibenzylcarbamoyl Chloride. []

Q2: How was N,N-Dibenzylcarbamoyl Chloride identified as the specific allergen in these cases?

A2: Researchers simulated the reaction between sodium hypochlorite and ZDC in a laboratory setting. [] They isolated the reaction products and identified eight individual components, including N,N-Dibenzylcarbamoyl Chloride, through gas chromatography-mass spectrometry. [] These components were then individually tested on volunteers previously sensitized to the complete reaction mixture. [] Only N,N-Dibenzylcarbamoyl Chloride elicited an allergic response in all sensitized individuals, confirming its role as the key allergen. []

Q3: What is "bleached rubber syndrome," and how does it relate to N,N-Dibenzylcarbamoyl Chloride?

A3: "Bleached rubber syndrome" is a term used to describe allergic contact dermatitis caused by exposure to N,N-Dibenzylcarbamoyl Chloride. [] This syndrome arises from the interaction of bleach with rubber materials containing ZDC, leading to the formation of the allergenic N,N-Dibenzylcarbamoyl Chloride. The resulting dermatitis can manifest in varying degrees of severity (acute, subacute, or chronic) and typically affects areas where the bleached rubber comes into contact with the skin. []

Q4: Are there other research applications involving N,N-Dibenzylcarbamoyl Chloride besides its role as a contact allergen?

A4: Yes, N,N-Dibenzylcarbamoyl Chloride has been investigated in various chemical reactions. For example, one study explored its reaction with N-nitrosohydroxylamine. [] Another study focused on using N,N-Dibenzylcarbamoyl Chloride to synthesize 2-benzylphthalimidine through an intramolecular Friedel-Crafts ring closure reaction. [] These studies highlight its use as a reagent in organic synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。